molecular formula C17H20N2O5S B2599536 ethyl 4-[2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamido]benzoate CAS No. 868215-23-0

ethyl 4-[2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamido]benzoate

Cat. No.: B2599536
CAS No.: 868215-23-0
M. Wt: 364.42
InChI Key: ZNJGWRSVRCVIIG-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamido]benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the para position with an acetamido group linked to a 2,6-dimethyl-3,5-dioxothiomorpholine ring. This structure combines a benzoate moiety with a thiomorpholinone derivative, which introduces sulfur-containing heterocyclic and electron-withdrawing dione functionalities.

Properties

IUPAC Name

ethyl 4-[[2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-4-24-17(23)12-5-7-13(8-6-12)18-14(20)9-19-15(21)10(2)25-11(3)16(19)22/h5-8,10-11H,4,9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJGWRSVRCVIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(SC(C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamido]benzoate typically involves multiple steps:

    Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of a suitable amine with a dicarbonyl compound under acidic conditions.

    Acetamido Group Introduction: The acetamido group is introduced by reacting the thiomorpholine derivative with acetic anhydride or acetyl chloride.

    Benzoate Ester Formation: The final step involves esterification of the acetamido-thiomorpholine derivative with ethyl 4-hydroxybenzoate in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may interact with biological targets.

Mechanism of Action

The mechanism of action of ethyl 4-[2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamido]benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets in biological systems. The thiomorpholine ring and acetamido group may interact with enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 4-[2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamido]benzoate to structurally related benzoate derivatives, focusing on substituent effects, reactivity, and applications inferred from available literature.

Table 1: Structural and Functional Comparison of Benzoate Derivatives

Compound Name / ID Key Structural Features Reactivity/Properties Applications/Findings References
This compound (Target) - Benzoate ester
- Acetamido linker
- 2,6-dimethyl-3,5-dioxothiomorpholine ring
- Likely high polarity due to dione and sulfur
- Potential steric hindrance
Hypothetical: Pharmaceuticals (e.g., enzyme inhibition) or polymer chemistry N/A
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) - Phenethylamino linker
- Pyridazine ring
- Basic pyridazine may enhance solubility
- π-π interactions
Pharmaceutical intermediates (e.g., kinase inhibitors)
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) - Phenethylthio linker
- Methylisoxazole ring
- Thioether linkage increases lipophilicity
- Isoxazole may confer metabolic stability
Antimicrobial or anti-inflammatory agents
Ethyl 4-(dimethylamino)benzoate - Dimethylamino substituent - High reactivity as a co-initiator
- Enhanced degree of conversion in resins
Dental resins, photopolymerization (superior to methacrylate-based amines)

Structural Differences and Electronic Effects

  • Heterocyclic Substituents: The target compound’s thiomorpholine dione ring contrasts with pyridazine (I-6230) or isoxazole (I-6373) groups.
  • Linkage Type: The acetamido group in the target compound differs from phenethylamino (I-6230) or phenethylthio (I-6373) linkers. Acetamido’s carbonyl group may enhance hydrogen bonding, while phenethyl groups could improve membrane permeability in pharmaceuticals .

Reactivity and Functional Performance

  • Polymer Chemistry: Ethyl 4-(dimethylamino)benzoate () demonstrates superior reactivity as a co-initiator in resin cements compared to methacrylate-based amines, achieving higher degrees of conversion and better physical properties . By analogy, the target compound’s electron-withdrawing dione group might reduce its reactivity in photopolymerization, though its sulfur atom could alter solubility or thermal stability.
  • Biological Activity : Pyridazine and isoxazole derivatives () are often explored for kinase inhibition or antimicrobial activity due to their heterocyclic pharmacophores. The thiomorpholine dione in the target compound could mimic urea or thiourea motifs in enzyme inhibitors, though its dimethyl groups might limit bioavailability .

Biological Activity

Ethyl 4-[2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamido]benzoate, with the molecular formula C17H20N2O5S and a molecular weight of 364.42 g/mol, is a synthetic compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Ethyl ester group : Contributes to its solubility and biological activity.
  • Benzene ring : Contains an amino group at the para position, which may influence receptor interactions.
  • Thiomorpholine ring : Contains two carbonyl groups that may play a role in its reactivity and biological interactions.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in various biological pathways. This interaction can modulate enzymatic activity or receptor signaling, potentially leading to therapeutic effects.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various pathogens. For instance, similar compounds have shown efficacy against bacteria like Acinetobacter baumannii and Pseudomonas aeruginosa, which are significant in clinical settings due to their resistance to multiple drugs .
  • Anticancer Potential : The compound's structure suggests possible anticancer properties. Compounds with similar thiomorpholine moieties have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic pathways or disease processes, contributing to its potential therapeutic effects.

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(3-fluorophenyl)acetamideAntimicrobialEffective against Acinetobacter baumannii
Benzothiazole derivativesAnticancerInduced apoptosis in cancer cell lines
Ethyl benzoate derivativesEnzyme inhibitionInhibited key metabolic enzymes

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for ethyl 4-[2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamido]benzoate?

  • Methodological Answer : The compound can be synthesized via a multi-step route involving (i) condensation of substituted benzaldehydes with thiomorpholine derivatives under reflux in ethanol with glacial acetic acid as a catalyst , followed by (ii) amidation of the intermediate with ethyl 4-aminobenzoate. Key parameters include solvent choice (absolute ethanol for solubility and inertness), reaction time (4–6 hours for complete conversion), and purification via silica gel chromatography or recrystallization from ethyl acetate . Monitor reaction progress using TLC (Rf ~0.5 in CH₂Cl₂:MeOH 9:1) .

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 7.16–7.69 ppm, thiomorpholine carbonyls at δ 168–170 ppm) .
  • ESI/APCI-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 347) and fragmentation patterns .
  • Elemental Analysis : Validate purity (e.g., C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from polymorphic forms or residual solvents. Conduct:

  • PXRD : Compare diffraction patterns to identify crystalline phases.
  • DSC/TGA : Assess thermal stability and solvent retention .
  • Solubility Screening : Use standardized protocols (e.g., shake-flask method in buffers, DMSO, or ethanol) . Reconcile data by reporting solvent purity and temperature explicitly .

Q. How can reaction byproducts during synthesis be systematically identified and minimized?

  • Methodological Answer : Byproducts often stem from incomplete acetylation or thiomorpholine ring oxidation. Mitigate via:

  • HPLC-MS : Detect low-abundance impurities (e.g., unreacted intermediates or oxidized thiomorpholine derivatives) .
  • Optimized Stoichiometry : Use excess acetyl chloride (1.5 equiv.) and Na₂CO₃ (3 equiv.) to drive acetylation to completion .
  • Inert Atmosphere : Reduce oxidation by conducting reactions under nitrogen .

Q. What computational methods predict the compound’s stability under physiological conditions?

  • Methodological Answer : Employ:

  • DFT Calculations : Model hydrolysis pathways of the ester and amide bonds at pH 7.4 .
  • Molecular Dynamics (MD) Simulations : Assess interactions with water molecules and serum proteins .
  • In Vitro Stability Assays : Validate predictions using HPLC to track degradation in simulated gastric/intestinal fluids .

Theoretical and Mechanistic Questions

Q. What mechanistic insights explain the thiomorpholine moiety’s role in bioactivity?

  • Methodological Answer : The 3,5-dioxothiomorpholine core may enhance hydrogen bonding with biological targets (e.g., enzymes or receptors). Investigate via:

  • Docking Studies : Map interactions with active sites (e.g., COX-2 or kinases) .
  • SAR Analysis : Compare analogues with morpholine or piperazine rings to isolate sulfur’s electronic contributions .
  • Spectroscopic Probes : Use fluorescence quenching to study binding thermodynamics .

Q. How can conflicting cytotoxicity data across cell lines be rationalized?

  • Methodological Answer : Variability may arise from differential metabolism or transporter expression. Design experiments with:

  • Cell Panel Screening : Include >3 cell lines (e.g., HepG2, MCF-7, HEK293) with documented metabolic profiles .
  • CYP450 Inhibition Assays : Test if metabolic activation alters toxicity .
  • ROS Detection : Link cytotoxicity to oxidative stress using DCFH-DA probes .

Data Validation and Reproducibility

Q. What protocols ensure reproducibility in pharmacological assays for this compound?

  • Methodological Answer : Standardize:

  • Dosing Regimens : Use freshly prepared DMSO stock solutions (≤0.1% final concentration) .
  • Positive/Negative Controls : Include reference inhibitors (e.g., aspirin for COX assays) .
  • Blinded Analysis : Assign sample codes to minimize observer bias .

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